N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c18-11-4-3-5-12(8-11)22-15(13-9-25-10-14(13)20-22)19-16(23)17(24)21-6-1-2-7-21/h3-5,8H,1-2,6-7,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUDZZLBWWIYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of a suitable precursor, such as a 3-chlorophenyl-substituted thieno[3,4-c]pyrazole intermediate, under specific reaction conditions.
Introduction of the Pyrrolidin-1-ylacetamide Moiety: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with a pyrrolidin-1-ylacetamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide shares structural similarities with other thieno[3,4-c]pyrazole derivatives: .
Compounds with similar functional groups, such as chlorophenyl and pyrrolidin-1-ylacetamide moieties: , also exhibit comparable properties.
Uniqueness
The combination of the thieno[3,4-c]pyrazole ring with the pyrrolidin-1-ylacetamide moiety: makes this compound unique.
Its specific substitution pattern and functional groups: contribute to its distinct chemical and biological properties.
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide is a complex thienopyrazole derivative with potential biological activities. This compound's structure includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and a pyrrolidine-derived acetamide moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 375.89 g/mol. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN4O2S |
| Molecular Weight | 375.89 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It can bind to specific receptors affecting signal transduction pathways.
- Gene Expression Modulation : The compound may influence gene expression related to cellular functions such as apoptosis and proliferation.
Antifungal and Antitubercular Activity
Research has shown that compounds similar to thienopyrazoles exhibit promising antifungal and antitubercular activities. For instance, derivatives bearing a pyrazole scaffold have demonstrated significant antifungal effects against various pathogenic strains and activity against Mycobacterium tuberculosis H37Rv .
Cytotoxic Effects
A study evaluated the cytotoxic effects of thienopyrazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF7 and T47D), suggesting potential for further development as anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 22.54 |
| T47D | 5.08 |
Inhibition of Cholinesterases
The compound's structural analogs have been tested for cholinesterase inhibition, which is relevant for neurodegenerative disorders like Alzheimer's disease. Compounds showed varying degrees of inhibition with IC50 values indicating effective enzyme interaction .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes:
Core Heterocycle Formation : Construct the thieno[3,4-c]pyrazole scaffold via cyclization of substituted thiophene precursors under acidic or thermal conditions.
Chlorophenyl Substitution : Introduce the 3-chlorophenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr), depending on halogen reactivity .
Acetamide Functionalization : React the pyrrolidine moiety with activated carbonyl intermediates (e.g., chloroacetyl chloride) in anhydrous solvents like DCM, followed by purification via column chromatography .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize yields by adjusting temperature and catalyst loading (e.g., Pd catalysts for coupling reactions).
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton integration for chlorophenyl groups).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .
- Validation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Q. What solubility and stability profiles should researchers anticipate?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays. For non-polar media, use sonication or co-solvents like PEG-400.
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC-PDA to detect decomposition products .
- Documentation : Report solubility in mg/mL and stability half-life (t₁/₂) under standard storage conditions.
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Screen against kinases or proteases relevant to the thienopyrazole scaffold’s hypothesized targets (e.g., MAPK pathways).
- Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- Machine Learning : Train models on reaction yield data to identify optimal conditions (e.g., solvent, catalyst) .
- Validation : Compare computational predictions with experimental yields and selectivity.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Replicate assays with standardized protocols (e.g., cell passage number, serum concentration).
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
- Meta-Analysis : Apply statistical tools (ANOVA, Bayesian modeling) to aggregate data from multiple labs, accounting for variability in assay conditions .
Q. How can crystallographic data inform SAR (Structure-Activity Relationship) studies?
- Methodological Answer :
- Crystal Structure Analysis : Resolve hydrogen bonding (e.g., acetamide-pyrrolidine interactions) and π-π stacking (chlorophenyl groups) to guide analog design .
- Electrostatic Potential Mapping : Use Hirshfeld surfaces to identify regions of high electron density for functionalization.
- Polymorphism Screening : Test crystallization conditions (solvent, temperature) to isolate polymorphs with enhanced bioavailability .
Q. What advanced purification techniques improve yield and purity?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) for high-purity isolation (>98%).
- Chiral Separation : If stereoisomers exist, employ chiral stationary phases (e.g., amylose derivatives) or enzymatic resolution .
- Crystallization Engineering : Optimize solvent mixtures (e.g., EtOAc/hexane) using Design of Experiments (DoE) to maximize crystal yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
